molecular formula C17H16ClN3O3 B5573315 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine

1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine

Cat. No.: B5573315
M. Wt: 345.8 g/mol
InChI Key: MNHIASWCDSANIX-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-chloro-5-nitrobenzoyl group attached to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-phenylpiperazine. The process begins with the preparation of 2-chloro-5-nitrobenzoic acid through nitration of o-chlorobenzoic acid, followed by alkali dissolution and acid precipitation . The resulting 2-chloro-5-nitrobenzoic acid is then reacted with 4-phenylpiperazine under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, alkali dissolution, acid precipitation, and subsequent reaction with 4-phenylpiperazine .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, substituted piperazines, and other modified compounds.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-16-7-6-14(21(23)24)12-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIASWCDSANIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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